1-メチル-4(1H)-キナゾリノン

説明

4(1H)-Quinazolinone, 1-methyl- is a natural product found in Glycosmis pentaphylla with data available.

科学的研究の応用

抗菌剤

“1-メチル-4(1H)-キナゾリノン”誘導体は、抗菌特性について合成および評価されています。これらの化合物は、抗生物質耐性菌株の対策として潜在的な有効性を示しています。 キナゾリノン構造と様々な置換基の組み合わせにより、新たな抗菌剤の開発につながる可能性があります .

農業用化学物質

キナゾリノン環は、化合物に組み込まれると、農業分野でも用途が見出されています。 “1-メチル-4(1H)-キナゾリノン”の誘導体は、除草剤、殺虫剤、殺菌剤として作用することができます。 これは、害虫や雑草のライフサイクルを阻害する能力によるもので、作物に対する化学的な防御を提供します .

抗腫瘍活性

研究によると、“1-メチル-4(1H)-キナゾリノン”の特定の誘導体は、抗腫瘍特性を有しています。これらの化合物は、特定の癌細胞を標的にするように設計することができ、新しい癌治療につながる可能性があります。 そのメカニズムは、多くの場合、細胞分裂の阻害と腫瘍細胞のアポトーシス誘導を伴います .

化学合成

化学合成の分野では、“1-メチル-4(1H)-キナゾリノン”は、より複雑な分子の構築のためのビルディングブロックとして機能します。 これは、様々な有機合成反応、特に医薬品業界で多様な化学物質を創出する上で重要な鈴木・宮浦クロスカップリング反応に使用されます .

作用機序

Target of Action

4(1H)-Quinazolinone, 1-methyl- is a compound that has been found to have a high affinity for multiple receptors . This suggests that it may have multiple targets of action.

Mode of Action

It is known that indole derivatives, which are structurally similar to 4(1h)-quinazolinone, 1-methyl-, can interact with their targets and cause a variety of biological changes .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4(1H)-Quinazolinone, 1-methyl- may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can have a variety of biological effects, suggesting that 4(1h)-quinazolinone, 1-methyl- may also have a variety of effects .

Action Environment

It is known that the efficacy of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other compounds .

生物活性

4(1H)-Quinazolinone, 1-methyl- is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity of 4(1H)-quinazolinone, 1-methyl-.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones, including 4(1H)-quinazolinone, 1-methyl-, possess significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against MCF-7 and HCT-116 : A study reported that modifications to the quinazolinone core improved potency against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values ranged from 5.70 to 17.30 µM for different derivatives, indicating promising anticancer potential .

- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative 13 | MCF-7 | 5.70 - 8.10 | Apoptosis induction |

| Derivative 13 | HCT-116 | 3.00 - 6.40 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones are notable, particularly in models of induced paw edema. Specific findings include:

- Carrageenan-induced Paw Edema Test : Various derivatives were synthesized and tested for their efficacy in reducing inflammation. The most potent compound was identified as having a significant reduction in edema compared to controls .

| Compound | Efficacy (%) | Side Effects |

|---|---|---|

| 1-Isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone | Significant reduction | Minimal |

Antibacterial Activity

Quinazolinone derivatives have also shown antibacterial properties against various pathogens:

- Inhibition of Bacterial Growth : Studies indicate that certain derivatives exhibit strong inhibitory effects on bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. Research has identified key substituents that enhance activity:

- Substituent Effects : The presence of halogen atoms and specific alkyl groups at certain positions on the quinazolinone ring significantly increases potency against targeted enzymes and receptors .

Study on DPP-4 Inhibition

A notable case study focused on the DPP-4 inhibitory activity of a synthesized quinazolinone derivative, which exhibited an IC50 value of 0.76 nM. This compound's effectiveness suggests its potential use as a lead for developing antidiabetic agents .

Study on NHE-1 Inhibition

Another study evaluated novel NHE-1 inhibitors derived from quinazolinones, highlighting their dual action in inhibiting platelet aggregation and reducing intraocular pressure. These compounds showed promising results in nanomolar ranges .

特性

IUPAC Name |

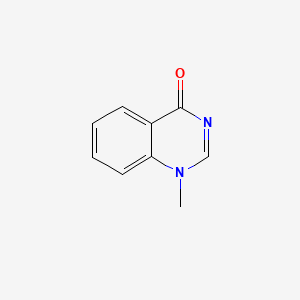

1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCWBIVFCEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188312 | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-68-4 | |

| Record name | 1-Methyl-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Quinazolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。